molecular formula C8H3F5 B1630577 2,3,4,5,6-Pentafluorostyrene CAS No. 653-34-9

2,3,4,5,6-Pentafluorostyrene

Cat. No.: B1630577
CAS No.: 653-34-9
M. Wt: 194.1 g/mol
InChI Key: LVJZCPNIJXVIAT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,3,4,5,6-Pentafluorostyrene is a fluorinated monomer . Its primary targets are the molecules and structures it interacts with during polymerization processes. It is used in the synthesis of high molecular weight poly(this compound) (PPFS), a gate dielectric material .

Mode of Action

The compound interacts with its targets through polymerization reactions. For instance, copolymers of this compound and N-phenylmaleimide were synthesized by free radical polymerization . The degree and nature of monomer alternation in copolymers have been found to be strongly dependent on both the solvent and the polymerization initiator .

Biochemical Pathways

The specific biochemical pathways affected by this compound are related to its polymerization process. The compound is involved in the formation of polymers like PPFS, which are used in various applications, including the development of polymeric dielectrics .

Result of Action

The polymerization of this compound results in the formation of fluorinated polymers like PPFS. These polymers have unique properties, such as resistance to common halogenated solvents , which make them suitable for use in various applications, including microelectronics and as antifouling and antifogging agents .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other substances (e.g., solvents, initiators), temperature, and pressure. For instance, the degree and nature of monomer alternation in copolymers were found to be strongly dependent on both the solvent and the polymerization initiator .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentafluorobenzene
  • Hexafluorobenzene
  • 4-Trifluoromethylstyrene

Uniqueness

2,3,4,5,6-Pentafluorostyrene is unique due to its high fluorine content, which imparts exceptional chemical stability, thermal resistance, and low surface energy to its polymers . These properties make it highly suitable for applications in harsh environments and advanced technological fields.

Properties

IUPAC Name

1-ethenyl-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJZCPNIJXVIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26838-55-1
Record name Benzene, 1-ethenyl-2,3,4,5,6-pentafluoro-, homopolymer
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DSSTOX Substance ID

DTXSID30215645
Record name 2,3,4,5,6-Pentafluorostyrene
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Molecular Weight

194.10 g/mol
Source PubChem
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CAS No.

653-34-9
Record name Pentafluorostyrene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3,4,5,6-Pentafluorostyrene
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Record name 653-34-9
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Record name 2,3,4,5,6-Pentafluorostyrene
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Record name 2,3,4,5,6-pentafluorostyrene
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Record name 2,3,4,5,6-PENTAFLUOROSTYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,3,4,5,6-Pentafluorostyrene?

A1: The molecular formula of this compound is C8H3F5, and its molecular weight is 194.10 g/mol.

Q2: How is the structure of this compound typically confirmed?

A2: Commonly used spectroscopic techniques include 1H NMR, 13C NMR, 19F NMR, and IR spectroscopy. [, , , , ]

Q3: What are the key characteristics of polymers incorporating this compound?

A3: Polymers containing PFS are known for their high hydrophobicity, low surface energy, and often exhibit high glass transition temperatures (Tg). [, , , , , ]

Q4: How does the incorporation of this compound affect the thermal stability of polymers?

A4: The incorporation of PFS generally increases the thermal stability of copolymers, as demonstrated by thermogravimetric analysis (TGA). For example, poly(this compound) (PPFS) has a significantly higher activation energy for thermal decomposition than polystyrene. []

Q5: How does this compound contribute to catalytic applications?

A5: While PFS itself might not be a catalyst, its unique reactivity makes it a valuable building block for creating catalytic materials. For example, PFS-containing copolymers have been functionalized with sulfonic acid groups to create proton-conducting membranes for fuel cells. [] Additionally, PFS can be incorporated into polymers that are further modified to include catalytic groups. One study showcased an alternating copolymer of PFS and 4-azidomethylstyrene functionalized with –NH2 and –SO3− groups, resulting in an effective organocatalyst for a Henry reaction. []

Q6: Can you explain the role of this compound in shape-selective catalysis within zeolites?

A6: In a study investigating shape selectivity in zeolite catalysis, researchers observed that bulky styrene derivatives, including this compound, were unable to enter the pore system of H-ZSM-5 zeolites. This highlighted the molecular sieving effect of zeolites and the impact of substrate size on reactivity within confined spaces. []

Q7: Have there been any computational studies or simulations performed on this compound or its polymers?

A7: While specific QSAR models for PFS were not mentioned in the provided abstracts, computational methods have been employed to study the behavior of PFS-containing materials. For instance, self-consistent field (SCF) theory was used to predict the morphology of nanostructured polymer brushes containing PFS and poly(methyl methacrylate). []

Q8: What polymerization techniques are commonly employed with this compound?

A8: PFS has been successfully polymerized and copolymerized using various techniques, including:

  • Free Radical Polymerization (FRP): This method is widely used for PFS polymerization, often with initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN). [, , ]
  • Atom Transfer Radical Polymerization (ATRP): ATRP offers controlled polymerization of PFS, allowing for the synthesis of well-defined block copolymers with narrow molecular weight distributions. [, , , , , ]
  • Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT provides another controlled polymerization route for PFS, enabling the synthesis of complex architectures like block copolymers with precise control over molecular weight and functionality. [, ]
  • Anionic Polymerization: Anionic polymerization has been utilized to copolymerize PFS with divinylbenzene to create fluorinated polymers with pendant vinyl groups. []

Q9: How does this compound behave in copolymerization reactions with styrene?

A9: PFS exhibits a strong alternating tendency during copolymerization with styrene due to differences in their electronic nature. The reactivity ratios for styrene and PFS indicate that PFS is less reactive than styrene but tends to react preferentially with a styrene radical. This alternating behavior influences the properties of the resulting copolymers. []

Q10: How does the reactivity of this compound compare to other fluorinated styrenes?

A10: Studies comparing PFS to 4-fluorostyrene (4FS) in copolymerization reactions revealed that 4FS is more reactive than PFS due to having a lower degree of fluorine substitution. This difference in reactivity was attributed to the electron-withdrawing effect of the fluorine atoms. []

Q11: What are the potential applications of this compound in material science?

A11: PFS and its polymers have garnered attention for various applications, including:

  • Superhydrophobic Surfaces: Incorporating PFS into polymers or particles can lead to highly water-repellent surfaces with contact angles exceeding 150°. Such surfaces find applications in self-cleaning coatings, anti-fouling materials, and microfluidic devices. [, , ]
  • Optically Active Polymers: PFS has been copolymerized with optically active monomers like β-pinene to create polymers with chirality and specific rotation. These materials are of interest for applications in optics and chiral separations. []
  • Antibiofouling Coatings: The hydrophobic nature of PFS-containing polymers makes them suitable for developing coatings that resist the attachment of proteins, bacteria, and other marine organisms. [, ]
  • Nanostructured Materials: PFS has been utilized in the creation of various nanostructured materials, including polymer brushes, nanoparticles, and nanoporous films. These materials offer potential advantages in areas such as catalysis, sensing, and drug delivery. [, , , ]
  • Proton-Conducting Membranes: Block copolymers containing PFS and sulfonic acid groups have shown promise as proton-conducting membranes for fuel cell applications. []

Q12: How is this compound used to create environmentally responsive particles?

A12: Researchers have developed microspheres that are both superhydrophobic and water-dispersible by incorporating PFS and a block copolymer (polystyrene-b-poly(acrylic acid)) into their structure. These particles can be switched between hydrophobic and hydrophilic states by annealing in air or water, respectively, making them attractive for applications like controlled drug release. []

Q13: Can this compound be used for surface modification?

A13: Yes, PFS and its derivatives are valuable for surface modification. One approach involves using PFS as a monomer in surface-initiated ATRP to grow polymer brushes directly from substrates like silicon wafers or polyimide films. [, ]

Q14: How does the para-fluoro group in this compound contribute to post-polymerization modification?

A14: The para-fluoro substituent in PFS is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. For instance, the para-fluoro can be substituted with thiols, facilitating the attachment of biomolecules or other functional moieties. [, ]

Q15: What is a unique advantage of using the azide-para-fluoro substitution in polymers containing this compound units?

A15: This approach offers a versatile route for sequential post-polymerization modification. It allows for the introduction of azide groups, which can then be reacted with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a wide range of functionalities. []

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